Arzoxifene - 182133-25-1

Arzoxifene

Catalog Number: EVT-295245
CAS Number: 182133-25-1
Molecular Formula: C28H29NO4S
Molecular Weight: 475.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Arzoxifene (6-hydroxy-3-[4-[2-(1-piperidinyl)-ethoxy]phenoxy]-2-(4-methoxyphenyl)benzo[b]thiophene) is a synthetic, aromatic derivative belonging to the class of compounds known as Selective Estrogen Receptor Modulators (SERMs). [] Arzoxifene is a mixed estrogen agonist/antagonist, meaning it can act as an estrogen mimic in some tissues while blocking estrogen's effects in others. [, ] This targeted activity makes Arzoxifene of interest to researchers studying a variety of conditions related to estrogen signaling. Arzoxifene's role in scientific research is primarily as a tool to understand the complex interplay of estrogen signaling in various tissues, and as a potential therapeutic agent for conditions such as breast cancer and osteoporosis. [, , , , ]

Synthesis Analysis

One method of synthesizing Arzoxifene begins with 4-bromoacetophenone. [] It involves several steps:

This synthesis method results in an overall yield of 24.3% Arzoxifene. []

Molecular Structure Analysis

Arzoxifene, like other benzothiophene SERMs, is susceptible to oxidative metabolism, leading to the formation of reactive metabolites. [, , ] One prominent metabolic pathway involves the formation of electrophilic quinoids. [, , ] These quinoids can react with glutathione (GSH) to form glutathione conjugates. [, , ]

In addition to quinoid formation, Arzoxifene can undergo phase I and phase II metabolism involving reactions such as glucuronidation and sulfation. [] These reactions generally result in the formation of inactive metabolites, contributing to the clearance of Arzoxifene from the body. []

  • Breast Tissue: Arzoxifene acts as an estrogen antagonist in breast tissue, blocking the proliferative effects of estrogen. [, , ] This antiestrogenic activity makes Arzoxifene a potential chemopreventive agent for breast cancer. [, , ]

Estrogenic Effects:

  • Bone: Arzoxifene acts as an estrogen agonist in bone, promoting bone formation and reducing bone resorption. [, , ] This beneficial effect on bone makes Arzoxifene a potential therapeutic agent for osteoporosis. [, , , ]

Uterus:

  • Arzoxifene exhibits reduced estrogenic activity in the uterus compared to other SERMs like Tamoxifen. [, , ] While it may cause some uterine effects, these are generally less pronounced than those observed with Tamoxifen. [, ]
Physical and Chemical Properties Analysis
  • Bioavailability: Arzoxifene exhibits greater bioavailability than other benzothiophene SERMs like Raloxifene. [, ] This means a larger fraction of the administered dose enters the bloodstream and reaches target tissues.
  • Lipophilicity: Arzoxifene's lipophilicity influences its distribution and metabolism in the body. []
  • Metabolic Stability: While Arzoxifene exhibits higher bioavailability than Raloxifene, it is still susceptible to oxidative metabolism, leading to the formation of reactive metabolites. [, , ]
Applications
  • Breast Cancer Chemoprevention: Arzoxifene has been studied for its potential to prevent breast cancer in high-risk individuals. [, , , ] Its antiestrogenic activity in breast tissue suggests it could inhibit the growth of estrogen-dependent breast cancer cells. [, , ]
  • Osteoporosis Prevention and Treatment: Arzoxifene has been investigated for its ability to prevent and treat osteoporosis. [, , , ] Its estrogenic effects on bone suggest it could enhance bone formation and reduce bone resorption, thereby mitigating bone loss associated with osteoporosis. [, , , ]
  • Understanding Estrogen Signaling: Arzoxifene has been used as a tool to dissect the complexities of estrogen signaling in various tissues. [, , , ] Its unique tissue-specific activity profile provides insights into the diverse roles of estrogen receptors in regulating physiological processes.
Future Directions
  • Investigation into the potential synergistic effects of Arzoxifene in combination with other therapeutic agents, particularly in cancer treatment. [, ]

Raloxifene

Compound Description: Raloxifene is a benzothiophene selective estrogen receptor modulator (SERM) used clinically for the treatment and prevention of osteoporosis in postmenopausal women. [, , , , , ] It is known to exhibit antiestrogenic effects in breast and uterine tissues while acting as an estrogen agonist in bone. [, , ] Raloxifene, like tamoxifen, has been shown to increase the risk of thromboembolic disorders. []

Tamoxifen

Compound Description: Tamoxifen is a triphenylethylene derivative and the first SERM approved for clinical use. [] It is primarily used for the treatment and prevention of estrogen receptor (ER)-positive breast cancer. [, , ] Although effective, Tamoxifen exhibits partial agonist activity in the uterus, increasing the risk of endometrial cancer in some patients. [, , , ]

Relevance: DMA is a significant metabolite of Arzoxifene, exhibiting both beneficial and potentially detrimental effects. [, , , , ] While its potent antiestrogenic properties are noteworthy, the formation of reactive quinoid metabolites raises concerns about long-term safety compared to Arzoxifene. [, , ]

4′-Fluoro-Desmethylarzoxifene (4′-F-DMA)

Compound Description: 4′-F-DMA is a synthetically modified analog of Desmethylarzoxifene designed to address the issue of quinoid formation. [, ] By introducing a fluorine atom at the 4′-position, this derivative is unable to form the reactive diquinone methide intermediate. [, ] 4′-F-DMA demonstrates comparable antiestrogenic activity to DMA and raloxifene but with improved metabolic stability and a reduced potential for toxicity. []

Relevance: 4′-F-DMA represents a promising lead compound derived from the Arzoxifene scaffold. [, ] By mitigating the formation of reactive quinoid metabolites associated with DMA, 4′-F-DMA offers a potentially safer alternative while retaining desirable antiestrogenic properties, making it a potential candidate for further development. [, ]

LG100268

Compound Description: LG100268 is a selective retinoid X receptor (RXR) agonist, also known as a rexinoid. [, , ] It exhibits antitumor activity in various cancer models, including breast cancer. [, , ]

Relevance: LG100268 has shown synergistic effects with Arzoxifene in preclinical studies on breast cancer. [, , ] The combination of these two agents promotes apoptosis in breast cancer cells, even in estrogen receptor-negative models, and significantly inhibits tumor growth. [, , ] This synergistic interaction suggests a potential therapeutic benefit of combining Arzoxifene with rexinoids like LG100268.

Acolbifene

Compound Description: Acolbifene is a selective estrogen receptor modulator (SERM) with antiestrogenic effects in breast tissue and estrogenic effects on bone. []

Relevance: Acolbifene, similar to Arzoxifene, demonstrated synergistic antitumor activity when combined with the rexinoid LG100268 in preclinical models of estrogen receptor-negative breast cancer. [] This finding suggests a potential broader applicability of combining SERMs, including Arzoxifene, with rexinoids for treating breast cancer.

Lasofoxifene

Compound Description: Lasofoxifene is a third-generation selective estrogen receptor modulator (SERM) with potent antiestrogenic effects on breast tissue and beneficial effects on bone. [, , ]

Relevance: Lasofoxifene belongs to the same class of drugs as Arzoxifene, both being classified as third-generation SERMs. [, , ] They share a similar mechanism of action, interacting with estrogen receptors to exert tissue-specific effects. [, , ] While both compounds were investigated for similar indications like osteoporosis and breast cancer prevention, lasofoxifene progressed further in clinical development. [, , ]

Bazedoxifene

Compound Description: Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) with a 2-phenyl ring system as its core binding unit. [, ] It has demonstrated efficacy in treating osteoporosis and reducing the risk of vertebral fractures. [, ]

Relevance: Bazedoxifene and Arzoxifene are both classified as third-generation SERMs and were investigated for their potential in treating postmenopausal osteoporosis. [, ] While Arzoxifene development for osteoporosis was discontinued, Bazedoxifene received marketing authorization for this indication in Europe and Japan. [, ] This highlights the diverse clinical outcomes of SERMs despite belonging to the same drug class.

LY117018

Compound Description: LY117018 is a benzothiophene derivative with selective estrogen receptor modulator (SERM) activity. []

Relevance: LY117018, structurally related to Arzoxifene, was investigated for its potential to overcome tamoxifen resistance in breast cancer. [] Studies showed that, while LY117018 exhibited antitumor activity in some tamoxifen-resistant models, it demonstrated cross-resistance in others, highlighting the complexity of SERM action in resistant tumors. [] This research underscores the ongoing challenge of developing effective therapies for tamoxifen-resistant breast cancer and the need for a better understanding of resistance mechanisms.

Properties

CAS Number

182133-25-1

Product Name

Arzoxifene

IUPAC Name

2-(4-methoxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)phenoxy]-1-benzothiophen-6-ol

Molecular Formula

C28H29NO4S

Molecular Weight

475.6 g/mol

InChI

InChI=1S/C28H29NO4S/c1-31-22-8-5-20(6-9-22)28-27(25-14-7-21(30)19-26(25)34-28)33-24-12-10-23(11-13-24)32-18-17-29-15-3-2-4-16-29/h5-14,19,30H,2-4,15-18H2,1H3

InChI Key

MCGDSOGUHLTADD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5

Synonyms

2-(4-Methoxyphenyl)-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-benzo[b]thiophene-6-ol; LY 353381

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.